Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-d]pyridazine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a chlorophenyl group, a thiophene ring, and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable dicarbonyl compound, under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Amidation Reaction: The thiophene-2-carboxamido group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Chlorophenyl Compounds: Compounds with a chlorophenyl group may exhibit similar reactivity in substitution reactions but differ in their overall properties due to the presence of other functional groups.
Thiophene Derivatives: Thiophene-containing compounds may have similar electronic properties but differ in their biological activities depending on the specific substituents attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S2/c1-2-28-20(27)16-13-10-30-18(22-17(25)14-4-3-9-29-14)15(13)19(26)24(23-16)12-7-5-11(21)6-8-12/h3-10H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARDNKZNVNFDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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